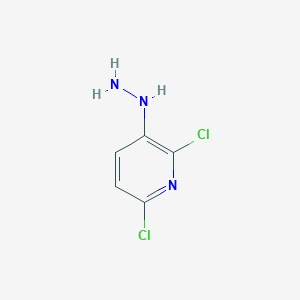

4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine

Overview

Description

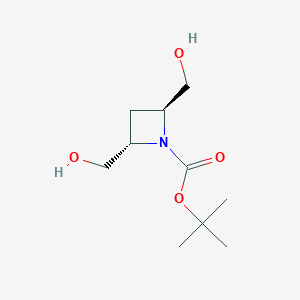

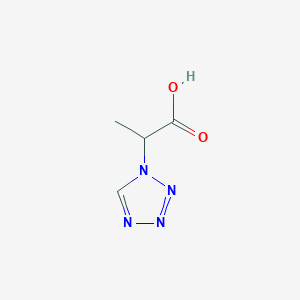

“4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine” is a chemical compound with the molecular weight of 205.65 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3 . Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 205.65 .Scientific Research Applications

Structural and Optical Properties

Nonlinear Optical Applications

Pyrimidine derivatives, including those related to 4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine, have been studied for their nonlinear optical (NLO) properties. The pyrimidine ring, being a part of DNA and RNA, holds significant importance in nature and, by extension, in pharmacology and nonlinear optics. A study on thiopyrimidine derivatives showed that these compounds exhibit larger NLO properties compared to standard molecules, indicating their potential for optoelectronic applications. The findings were supported by density functional theory (DFT) calculations and experimental data, confirming the NLO character of these molecules (Hussain et al., 2020).

Synthesis and Optical Properties

Another study focused on the synthesis and optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which were prepared through a series of reactions including double cross-coupling. These compounds displayed strong emission solvatochromism with potential applications as colorimetric and luminescent pH sensors. The research highlighted the influence of different substituents on the optical absorption and emission properties, demonstrating the versatility of pyrimidine derivatives in sensing and optical applications (Hadad et al., 2011).

Biological Activity

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial activities. One study synthesized and evaluated the antibacterial and antifungal properties of pyrimidine salts with chloranilic and picric acids. These compounds showed promising in vitro antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).

Synthesis and Biological Activity of Derivatives

The synthesis and biological activity of new derivatives involving 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide have been explored, demonstrating a pronounced plant growth stimulating effect. This study presents the potential of pyrimidine derivatives in agricultural applications, highlighting their role in enhancing plant growth (Pivazyan et al., 2019).

Safety and Hazards

“4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Pyrimidine derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties would influence the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins .

Properties

IUPAC Name |

4-chloro-2-methyl-6-pyridin-4-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-2-4-12-5-3-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERCUFFRAPUCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

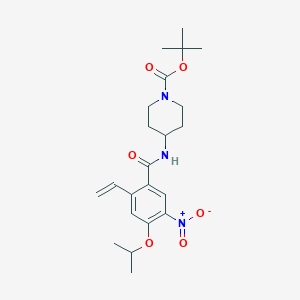

![1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester](/img/structure/B3204339.png)

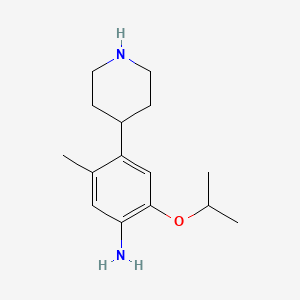

![5-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3204379.png)

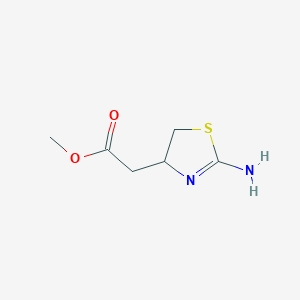

![8-(2-aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3204392.png)